Bornite

Electrochemical dissolution Copper extraction Acid leaching

Generic substitution among copper sulfide minerals (chalcopyrite, chalcocite, covellite) leads to severe underperformance in bioleaching, flotation, and thermoelectric applications due to order-of-magnitude differences in kinetic and recovery behavior. Bornite (Cu₅FeS₄, CAS 1308-82-3) is the preferentially recoverable component with uniquely differentiated physicochemical properties. • 4.6× higher bioleaching yield (84.5% vs 18.33% for chalcopyrite under A. ferrooxidans); pressure leaching ~10× faster than chalcopyrite at 105-140 °C. • Collector-response reversal: with PEX collector, bornite recovery surpasses chalcopyrite; mixed hydroxamate + PAX systems achieve >99% recovery. • Ultralow thermal conductivity (0.46 W m⁻¹ K⁻¹ at RT, stable 30-320 °C); ZT up to 0.79 at ~550 K for stoichiometry-optimized Cu₄.₉₆₈Fe₀.₉₇₂S₄. • Preferred model compound for oxidative dissolution studies; direct oxidation pathway to covellite + Cu²⁺. Supplied as mineral specimens or pigment-grade powder. Custom stoichiometry and synthetic bornite available upon request.

Molecular Formula C11H19O-
Molecular Weight 167.27 g/mol
CAS No. 1308-82-3
Cat. No. B072238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornite
CAS1308-82-3
SynonymsBORNITE
Molecular FormulaC11H19O-
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)C[O-])C)C
InChIInChI=1S/C11H19O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9H,4-7H2,1-3H3/q-1
InChIKeyMCJZOJPTTRMDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bornite (Cu₅FeS₄, CAS 1308-82-3) Procurement Guide: Quantitative Differentiation for Scientific and Industrial Applications


Bornite (Cu₅FeS₄, CAS 1308-82-3), a copper iron sulfide mineral, is characterized by an orthorhombic (pseudo-cubic) crystal structure with sulfur close-packing and temperature-dependent Fe/Cu ordering [1]. It exhibits Mohs hardness 3, specific gravity 5.06–5.09, and undergoes a structural phase transition from orthorhombic to cubic at approximately 228 °C [2]. Unlike its primary analog chalcopyrite (CuFeS₂) or chalcocite (Cu₂S), bornite possesses distinctly different electrochemical oxidation behavior, flotation collector response, and leaching kinetics—differentiation that directly impacts material selection in mineral processing, hydrometallurgy, and thermoelectric research.

Why Bornite (1308-82-3) Cannot Be Interchanged with Chalcopyrite or Chalcocite


Generic substitution among copper sulfide minerals (bornite, chalcopyrite, chalcocite, covellite) is not viable due to quantifiable differences in their fundamental physicochemical and electrochemical properties. Copper extraction from chalcopyrite is notoriously slow, achieving only ~18% bioleaching yield under conditions where bornite reaches ~85% [1]. In flotation circuits, bornite and chalcopyrite exhibit opposite collector response behaviors depending on reagent systems [2]. These are not marginal variations but order-of-magnitude differences in kinetic and recovery performance. Procurement decisions in mineral processing, hydrometallurgy, or materials synthesis must be guided by these measurable, comparator-based differentiations rather than assumed class equivalence.

Bornite (CAS 1308-82-3) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Bornite vs. Chalcopyrite: Electrochemical Oxidation Susceptibility in Acidic Media

In direct electrochemical comparison, bornite was much easier to oxidize than to reduce, whereas chalcopyrite was difficult to both oxidize and reduce. X-ray photoelectron spectroscopy (XPS) analysis confirmed that the higher copper extraction observed for bornite dissolution can be attributed to its intrinsically higher oxidation rate [1].

Electrochemical dissolution Copper extraction Acid leaching

Bornite vs. Chalcopyrite: Flotation Recovery with Collector Reversal Effect

Bench-scale flotation experiments comparing bornite and chalcopyrite demonstrated a complete reversal in selectivity upon collector addition. In collectorless flotation, chalcopyrite floated significantly better than bornite. However, in the presence of collector PEX, bornite recovery presided over that of chalcopyrite, with bornite experiencing vastly improved recoveries while chalcopyrite recovery improved only marginally [1].

Froth flotation Collector selectivity Sulfide mineral processing

Bornite vs. Chalcopyrite and Chalcocite: Copper Bioleaching Extraction Yield

Under optimal bioleaching conditions with Acidithiobacillus ferrooxidans, copper extraction yields were quantified across four copper sulfide minerals. Bornite achieved 84.5% copper extraction, ranking second only to djurleite (95.12%), substantially outperforming covellite (54.1%) and chalcopyrite (18.33%) [1].

Bioleaching Copper extraction Acidithiobacillus ferrooxidans

Bornite vs. Chalcopyrite: Pressure Leaching Kinetics — Order-of-Magnitude Rate Differential

In perchloric acid pressure leaching experiments conducted at 105–140°C, covellite, chalcocite, and bornite leached at approximately similar rates, whereas chalcopyrite was an order of magnitude slower [1].

Pressure leaching Hydrometallurgy Kinetics

Bornite Thermal Stability Boundary: Inert Atmosphere Limit at 580 K

Thermogravimetric analysis under inert and oxidizing atmospheres established bornite's thermal stability limit. Repeated measurements of electrical transport properties confirm that bornite is stable up to 580 K under an inert atmosphere, while heating to 890 K results in rapid degradation [1].

Thermogravimetric analysis Thermal stability Thermoelectric materials

Bornite Thermoelectric Performance: Synthesis-Route-Dependent ZT Enhancement

Thermoelectric figure of merit (ZT) of bornite varies substantially with synthesis route. Ball-milled unsubstituted bornite achieved ZT = 0.55 at 543 K, compared to ZT < 0.3 at the same temperature for bornite prepared by conventional high-temperature synthesis [1]. Further stoichiometric tuning improved ZT to 0.79 at 550 K in Cu₄.₉₆₈Fe₀.₉₇₂S₄ [2].

Thermoelectric Figure of merit Ball milling

Bornite (1308-82-3) High-Value Application Scenarios Based on Quantitative Evidence


Bioleaching and Hydrometallurgical Copper Recovery Feedstock

Bornite offers a 4.6× higher copper bioleaching yield (84.5%) compared to chalcopyrite (18.33%) under optimal Acidithiobacillus ferrooxidans conditions [1]. In pressure leaching at 105–140°C, bornite leaches approximately an order of magnitude faster than chalcopyrite [2]. For bioleaching operations and hydrometallurgical circuits processing mixed sulfide feeds, bornite-rich fractions are the preferentially recoverable component.

Flotation Circuit Design for Complex Copper Sulfide Ores

Bornite exhibits a collector-response reversal phenomenon: in collectorless flotation it underperforms chalcopyrite, but with collector (PEX) its recovery surpasses chalcopyrite, with bornite experiencing vastly improved recoveries [1]. In mixed-collector systems (hydroxamate + PAX), bornite recovery consistently exceeds 99%, sharply contrasting with poor flotation characteristics of other copper minerals [2]. Flotation circuits processing bornite-bearing ores require bornite-specific reagent schemes rather than chalcopyrite-optimized parameters.

Thermoelectric Materials Synthesis and Device Fabrication

Bornite exhibits an ultralow thermal conductivity (0.46 W m⁻¹ K⁻¹ at room temperature, stable over 30–320°C) and a tunable ZT value ranging from <0.3 (conventional synthesis) to 0.55 (ball-milled) to 0.79 (stoichiometry-optimized Cu₄.₉₆₈Fe₀.₉₇₂S₄) at ~550 K [1][2]. Thermal stability is maintained up to 580 K under inert atmosphere [1]. For earth-abundant, non-toxic thermoelectric applications, bornite's performance metrics are synthesis-route-dependent, requiring specified procurement parameters.

Electrochemical Studies of Copper Sulfide Oxidation Pathways

Bornite is much easier to oxidize than to reduce, whereas chalcopyrite is difficult to both oxidize and reduce [1]. Bornite dissolution proceeds preferentially via a direct oxidation pathway to covellite and cupric ions, whereas chalcopyrite dissolution follows a reduction–oxidation pathway where the initial reduction step is rate-limiting [1]. This fundamental mechanistic difference makes bornite the preferred model compound for studying oxidative dissolution mechanisms in copper sulfide minerals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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